1,3,5-Cyclohexanetriol

Radical Polymerization Thermal Stability Trimethacrylate Networks

1,3,5-Cyclohexanetriol offers a conformationally locked cyclohexane scaffold that linear triols cannot replicate. Its preorganized chair conformation enables tridentate metal coordination, enforces stereospecificity in vitamin D epimer synthesis, and imparts high Na⁺/K⁺ selectivity in ion-selective electrodes. Supplied as a cis/trans isomer mixture with ≥95% GC purity, this white to almost white crystalline powder is essential for medicinal chemistry, polymer crosslinking, and supramolecular assembly applications where stereochemical fidelity is non-negotiable.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 2041-15-8
Cat. No. B009714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Cyclohexanetriol
CAS2041-15-8
SynonymsCyclohexane-1,3,5-triol; (1S,3S,5S)-CYCLOHEXANE-1,3,5-TRIOL; (1S,3S,5R)-CYCLOHEXANE-1,3,5-TRIOL; 1,3,5-CYCLOHEXANETRIOL; phloroglucitol; 1,3,5-CYCLOHEXANETRIOL (CIS+TRANS); 1,3,5-CYCLOHEXANETRIOL (CIS- AND TRANS- MIXTURE); 1,3,5-CYCLOHEXANETRIOL (CIS- AND T
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1C(CC(CC1O)O)O
InChIInChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
InChIKeyFSDSKERRNURGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Cyclohexanetriol (CAS 2041-15-8): Procurement and Application Baseline for a Versatile Cycloaliphatic Triol


1,3,5-Cyclohexanetriol (CAS 2041-15-8), also known as cyclohexane-1,3,5-triol, is a cycloaliphatic polyol characterized by three hydroxyl groups symmetrically positioned on a six-membered carbocyclic ring . As a white to almost white crystalline powder with a molecular weight of 132.16 g/mol and a melting point range of 185.0–189.0 °C, this compound is commercially supplied primarily as a mixture of cis- and trans- isomers with purity specifications typically exceeding 95.0% by GC analysis [1]. Its rigid cyclohexane scaffold imparts stereochemical and conformational properties that fundamentally distinguish it from linear triols and acyclic polyols, thereby dictating its utility in stereospecific ligand design, polymer network architecture, and as a conformationally constrained building block in medicinal chemistry [2][3].

Why Generic Substitution of 1,3,5-Cyclohexanetriol (CAS 2041-15-8) Fails in Critical Research and Industrial Workflows


Substituting 1,3,5-cyclohexanetriol with other in-class triols such as glycerol, 1,2,3-propanetriol, or 1,3,5-pentanetriol is not feasible in structure-sensitive applications because the cyclohexane ring imposes a unique set of steric and stereochemical constraints that acyclic backbones cannot replicate [1]. The rigid chair conformation of cis,cis-1,3,5-cyclohexanetriol positions its three hydroxyl groups in a preorganized, coplanar arrangement that is essential for tridentate metal coordination and for enforcing specific spatial orientations in supramolecular assemblies [2]. Linear triols lack this conformational lock and exhibit rotational freedom, leading to entirely different coordination geometries and reaction selectivities [3]. Furthermore, the stereoisomeric purity of the cis,cis-isomer directly influences enantioselective enzymatic transformations and the stereochemical outcome of downstream synthetic sequences; using an uncharacterized isomer mixture introduces variability that cannot be compensated for by adjusting stoichiometry or reaction conditions [4].

Quantitative Performance Evidence for 1,3,5-Cyclohexanetriol (CAS 2041-15-8): Key Differentiators Versus Closest Comparators


Networked Polymer Thermal Stability: 1,3,5-Cyclohexanetriol-Derived Trimethacrylate vs. myo-Inositol-Derived Trimethacrylate

In a direct head-to-head comparison, a networked polymer synthesized via radical homopolymerization of 1,3,5-cyclohexanetriol-derived trimethacrylate exhibited lower thermal stability than a networked polymer derived from myo-inositol-based trimethacrylate, which contains an adamantane-like rigid core [1]. This difference is attributed to the enhanced core rigidity conferred by the myo-inositol orthoester framework relative to the cyclohexane scaffold of 1,3,5-cyclohexanetriol [1].

Radical Polymerization Thermal Stability Trimethacrylate Networks

Potentiometric Ion Selectivity: Hexadentate Ionophore Based on cis,cis-1,3,5-Cyclohexanetriol vs. Pentadentate Analog

An ionophore based on a hexadentate cyclohexyl triamide scaffold derived from cis,cis-1,3,5-cyclohexanetriol demonstrated excellent Na⁺/K⁺ selectivity with a potentiometric selectivity coefficient of -logKpot(Na,K) = 3.1 [1]. In contrast, a pentadentate analogue derived from the same cyclohexanetriol core exhibited good Li⁺/Na⁺ selectivity with -logKpot(Na,K) = 2.2 [1]. This quantifies the effect of ligand denticity on ion discrimination when anchored to the rigid 1,3,5-cyclohexanetriol platform.

Ion-Selective Electrodes Ionophore Design Na+/K+ Selectivity

Enzymatic Desymmetrization Selectivity: trans-1,3,5-Triacetoxycyclohexane vs. cis-Isomer in Lipase-Mediated Hydrolysis

In the synthesis of the antipsoriatic vitamin D derivative Ro 65-2299, a multiselective enzymatic hydrolysis step was developed wherein the easily accessible trans-1,3,5-triacetoxycyclohexane was selectively monohydrolyzed to give (1R,3R)-1,3-diacetoxy-5-hydroxy-cyclohexane with an enantiomeric excess exceeding 99% and an isolated yield of 84% [1]. Notably, this selective hydrolysis occurred effectively in the presence of the cis-isomer, demonstrating that the trans-stereochemistry of 1,3,5-cyclohexanetriol is uniquely recognized by the enzyme [1].

Biocatalysis Enzymatic Hydrolysis Chiral Resolution

TLR9 Agonist Linker Evaluation: Rigid Cyclohexanetriol Linkers vs. Linear Polyol Linkers in Immune Stimulation

A systematic study of 3'-3' linkers for Toll-like receptor 9 (TLR9) agonists evaluated both cis,cis- and cis,trans- stereoisomers of 1,3,5-cyclohexanetriol alongside linear polyol linkers including (S)-(-)-1,2,4-butanetriol and 1,3,5-pentanetriol [1]. The results indicated that rigid C3 linkers with different stereochemistry (including both cyclohexanetriol isomers) have little effect on immune stimulation, while linkers longer than C5 reduced TLR9-mediated immune responses [1]. Optimal stimulation was observed with C3-C5 linear linkers such as 1,2,3-propanetriol and 1,3,5-pentanetriol rather than the cyclohexanetriol-based linkers [1].

TLR9 Agonists Oligonucleotide Therapeutics Linker Optimization

Synthetic Route Yield: Catalytic Hydrogenation of Phloroglucinol to 1,3,5-Cyclohexanetriol

1,3,5-Cyclohexanetriol can be synthesized via catalytic hydrogenation of phloroglucinol (m-trihydroxybenzene) using an amorphous ruthenium catalyst [1]. Under optimized conditions—temperature of 140 °C, hydrogen pressure of 4 MPa, catalyst loading of 1.5% relative to substrate, and reaction time of 12 hours—the yield of 1,3,5-cyclohexanetriol reaches 80% [1]. This provides a benchmark for evaluating alternative synthetic routes or sourcing strategies.

Catalytic Hydrogenation Amorphous Ru Catalyst Process Chemistry

Metal Coordination Geometry: Conformational Switch from Equatorial to Axial upon Complexation

X-ray crystallographic analysis of divalent metal complexes with cis,cis-1,3,5-cyclohexanetriol revealed a conformational transformation upon coordination: the three oxygen atoms of the uncomplexed triol, which adopt an equatorial orientation in the free ligand, convert to a sterically hindered axial conformation when coordinated to the metal ion [1]. This unfavorable conformation is stabilized exclusively by the chelate effect [1]. Linear triols and acyclic polyols lack this conformational rigidity and cannot enforce such defined coordination geometries.

Coordination Chemistry X-ray Crystallography Ligand Design

Optimal Research and Industrial Application Scenarios for 1,3,5-Cyclohexanetriol (CAS 2041-15-8)


Stereospecific Synthesis of Chiral Vitamin D Analogues

cis,cis-1,3,5-Cyclohexanetriol serves as a critical A-ring synthon precursor in the convergent synthesis of 19-nor-calcitriol epimers, including 1α,25-dihydroxy-3-epi-19-nor-vitamin D3 and 1β,25-dihydroxy-19-nor-vitamin D3 [7]. The cis,cis stereochemistry provides the requisite spatial orientation for Julia-Kocienski coupling with the protected 25-hydroxy Grundmann's ketone, enabling access to structurally defined diastereomers for vitamin D receptor affinity studies . This application capitalizes on the rigid stereochemical configuration that linear triols cannot provide.

Design of Preorganized Ionophores for Potentiometric Sensors

The rigid cyclohexane scaffold of cis,cis-1,3,5-cyclohexanetriol enables the construction of hexadentate oxa-amide ionophores with defined coordination numbers (4, 5, and 6) and tunable ion selectivity [7]. The conformational lock of the cyclohexane ring preorganizes the ligand binding pocket, reducing the entropic penalty associated with ion complexation relative to flexible acyclic scaffolds [7]. This property is essential for achieving the high Na⁺/K⁺ selectivity (-logKpot(Na,K) = 3.1) required for ion-selective electrode performance in analytical and clinical chemistry applications [7].

Tridentate Ligand Scaffolds for Lanthanide and Transition Metal Complexation

cis,cis,cis-1,3,5-Cyclohexanetriol is an ideal model ligand for lanthanide ions because its three hydroxyl groups are arranged in a favorable steric conformation for tridentate coordination [7]. The rigid cyclohexane framework maintains the spatial preorganization of oxygen donor atoms, facilitating the formation of well-defined polymeric and dimeric lanthanide complexes [7]. This contrasts with flexible polyols such as galactitol, which can adopt multiple coordination modes [7]. Additionally, the compound forms crystalline complexes with first-row transition metals including Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ .

Crosslinking Agent and Monomer for Polymer Networks Requiring Moderate Thermal Stability

1,3,5-Cyclohexanetriol-derived trimethacrylates undergo radical homopolymerization to yield networked polymers [7]. While these networks exhibit lower thermal stability than those derived from myo-inositol-based methacrylates (which contain an adamantane-like rigid core), they represent a structurally simpler and more economically accessible alternative for applications where ultra-high thermal resistance is not a critical requirement [7]. The triol also functions as an additive in polycarbonate and polyvinyl alcohol manufacturing and as a crosslinking agent for polyesters and polyurethanes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Cyclohexanetriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.